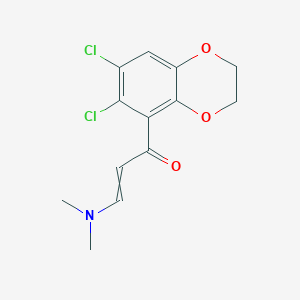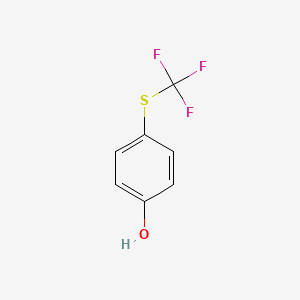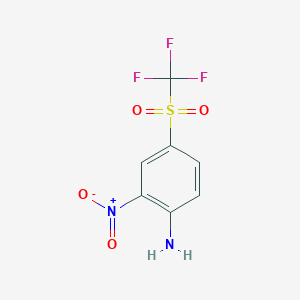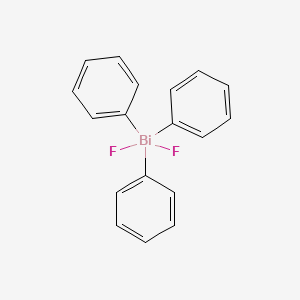
Triphenylbismuth Difluoride
描述
Triphenylbismuth difluoride is an organobismuth compound with the chemical formula C18H15BiF2. It is characterized by the presence of three phenyl groups attached to a central bismuth atom, which is also bonded to two fluorine atoms. This compound is of interest due to its unique structural and chemical properties, which make it useful in various scientific and industrial applications.
作用机制
Mode of Action
Its pharmacokinetic properties impact its availability and distribution within the body . Keep in mind that this compound is relatively understudied, so more research is necessary to uncover its complete mechanism of action. 🧪🔬🌱
生化分析
Biochemical Properties
Triphenylbismuth Difluoride plays a significant role in biochemical reactions, particularly as a phenyl donor in cross-coupling reactions catalyzed by palladium (0) complexes . It interacts with various enzymes and proteins, including glyoxalase I, which it inhibits, leading to cytotoxic effects in cultured cancer cell lines . The nature of these interactions involves the binding of the compound to the active sites of enzymes, thereby inhibiting their activity and affecting cellular processes.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It induces cytotoxicity in cultured cancer cell lines by inhibiting glyoxalase I . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function. The compound’s impact on cell signaling pathways includes the disruption of normal cellular communication, which can result in apoptosis or programmed cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound exerts its effects by inhibiting enzyme activity through the formation of stable complexes with the enzyme’s active sites . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cellular function. The trigonal-bipyramidal coordination of the bismuth atom with equatorial fluorine atoms plays a crucial role in these interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under specific conditions but can degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to significant changes in cellular processes, including altered gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can inhibit enzyme activity without causing significant toxicity, while higher doses can lead to toxic effects and adverse reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of glyoxalase I affects the detoxification of methylglyoxal, a byproduct of glycolysis, leading to changes in cellular metabolism. These interactions highlight the compound’s role in modulating metabolic pathways and influencing cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biochemical activity. The compound’s distribution within cells is crucial for its ability to interact with target enzymes and proteins, thereby exerting its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended targets within the cell, allowing it to interact with enzymes and proteins effectively.
准备方法
Synthetic Routes and Reaction Conditions: Triphenylbismuth difluoride can be synthesized through the reaction of triphenylbismuth dichloride with sodium fluoride in acetone. This reaction typically yields this compound with a 73% yield . The reaction conditions involve dissolving the reactants in acetone and allowing the reaction to proceed at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method involving triphenylbismuth dichloride and sodium fluoride can be scaled up for industrial purposes. The reaction’s simplicity and relatively high yield make it feasible for larger-scale production.
化学反应分析
Types of Reactions: Triphenylbismuth difluoride undergoes various chemical reactions, including substitution reactions. For example, it can react with alkynyldiisopropoxyboranes in the presence of boron trifluoride etherate to form alkynyltriphenylbismuthonium tetrafluoroborates .
Common Reagents and Conditions:
Substitution Reactions: Sodium fluoride, boron trifluoride etherate, alkynyldiisopropoxyboranes.
Reaction Conditions: These reactions typically occur in solvents such as acetone or dichloromethane at room temperature or slightly elevated temperatures.
Major Products Formed:
科学研究应用
Triphenylbismuth difluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of bismuth-containing compounds.
Biology and Medicine: While specific biological and medical applications are less documented, organobismuth compounds are generally explored for their potential antimicrobial and anticancer properties.
相似化合物的比较
Triphenylbismuth Dichloride: Similar structure but with chlorine atoms instead of fluorine.
Triphenylbismuth Dibromide: Similar structure but with bromine atoms instead of fluorine.
Triphenylbismuth Bis(trifluoroacetate): Contains trifluoroacetate groups instead of fluorine atoms.
Uniqueness: Triphenylbismuth difluoride is unique due to the presence of fluorine atoms, which impart different reactivity and properties compared to its chloro, bromo, and trifluoroacetate analogs. The fluorine atoms’ high electronegativity and small size influence the compound’s chemical behavior, making it distinct in its reactivity and applications .
属性
IUPAC Name |
difluoro(triphenyl)bismuth | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.Bi.2FH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGJIYNQSIPLAQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BiF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404412 | |
| Record name | Triphenylbismuth Difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2023-48-5 | |
| Record name | Triphenylbismuth Difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylbismuth Difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


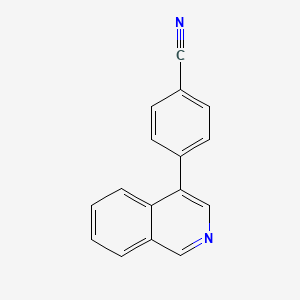
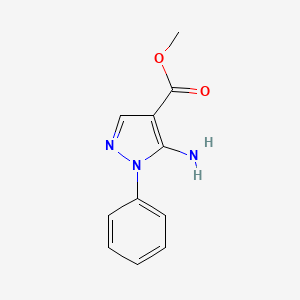
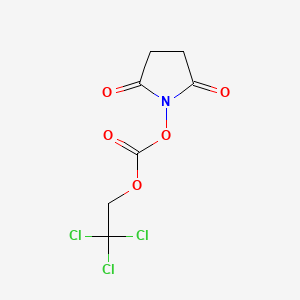
![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)
![4-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B1307816.png)





